2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde
Description
Properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-2-4-14(5-3-13)19-21-16(12-26-19)8-9-20-18-7-6-17(22(24)25)10-15(18)11-23/h2-7,10-12,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIZFARBYXRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the aldehyde group can produce a carboxylic acid .
Scientific Research Applications
2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring and nitrobenzaldehyde group play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table compares the target compound with structurally related molecules, emphasizing key differences in heterocyclic cores, substituents, and reported biological activities:
Key Observations
Heterocycle Impact on Bioactivity: The thiazole ring in the target compound is a versatile scaffold in drug design, often associated with antimicrobial and anti-inflammatory activities. In contrast, triazoles (e.g., ) are known for metabolic stability and antiproliferative effects, while thiadiazoles (e.g., ) exhibit potent antioxidant and antibacterial properties . The ethylamino linker in the target compound and ’s thiadiazole derivative may enhance membrane permeability or facilitate hydrogen bonding with biological targets .
Substituent Effects: The 4-methylphenyl group is present in the target compound and several analogs (). This substituent likely contributes to lipophilicity, influencing pharmacokinetic properties like absorption and distribution . The nitro group in the target’s benzaldehyde moiety contrasts with the trifluoromethyl group in ’s thiazole derivative.
Biological Activity Trends: Compounds with nitroaromatic systems (e.g., , target compound) are frequently explored for antiproliferative or antimicrobial applications due to their ability to interact with DNA or enzyme active sites . Thiadiazoles with ethylamino linkers () demonstrated superior antibacterial activity against E. coli and B.
Physicochemical and Electronic Properties
- Solubility : The nitrobenzaldehyde group in the target compound may reduce aqueous solubility compared to ester-containing analogs (e.g., ), which are more polar .
- Electron Distribution : The nitro group’s electron-withdrawing effect could stabilize negative charge in the benzaldehyde moiety, contrasting with electron-donating groups (e.g., methoxy in ’s chromones), which enhance antioxidant activity .
Biological Activity
2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H18N4O3S, with a molecular weight of 358.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a nitro group that often contributes to the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Induces apoptosis |
| Compound B | MCF-7 | 10 | Inhibits tubulin polymerization |
| Compound C | HeLa | 12 | Disrupts mitochondrial function |
The compound's mechanism of action may involve the induction of apoptosis through mitochondrial pathways, as suggested by its structural similarity to known apoptosis inducers.
Antimicrobial Activity
Thiazole-based compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that derivatives exhibit activity against various bacterial strains and fungi. The nitro group in the compound may enhance its antimicrobial efficacy by disrupting microbial cellular processes.
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives including this compound showed promising results against drug-resistant cancer cell lines. The study reported that these compounds significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the thiazole ring was critical for enhancing the antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Cell Cycle Arrest : The compound can cause cell cycle disruptions leading to halted proliferation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
